3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms and a methoxy group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. This method also minimizes waste and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used.
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated biphenyls and methoxy-substituted biphenyls.
Scientific Research Applications
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl core. Similar compounds include:
3',4'-Dichloro-4-methoxy-[1,1'-biphenyl]-2-amine: Similar structure but with chlorine atoms instead of fluorine.
4-Methoxy-[1,1'-biphenyl]-2-amine: Lacks the fluorine atoms.
3',4'-Difluoro-[1,1'-biphenyl]-2-amine: Lacks the methoxy group.
These compounds differ in their electronic properties and reactivity, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-9-3-4-10(13(16)7-9)8-2-5-11(14)12(15)6-8/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJGVRWMTURJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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